molecular formula C16H24N2O3 B13783460 2-(N-acetyl-4-ethoxyanilino)-N,N-diethylacetamide CAS No. 97555-47-0

2-(N-acetyl-4-ethoxyanilino)-N,N-diethylacetamide

Cat. No.: B13783460
CAS No.: 97555-47-0
M. Wt: 292.37 g/mol
InChI Key: YZQPPHPSVMIMCX-UHFFFAOYSA-N
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Description

2-(N-acetyl-4-ethoxyanilino)-N,N-diethylacetamide is an organic compound with the molecular formula C14H20N2O3 It is a derivative of acetanilide and is characterized by the presence of an ethoxy group and a diethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-acetyl-4-ethoxyanilino)-N,N-diethylacetamide typically involves the acylation of 4-ethoxyaniline with acetic anhydride, followed by the reaction with diethylamine. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the process is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(N-acetyl-4-ethoxyanilino)-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the original amine compound.

Scientific Research Applications

2-(N-acetyl-4-ethoxyanilino)-N,N-diethylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(N-acetyl-4-ethoxyanilino)-N,N-diethylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-4-ethoxyaniline
  • N,N-diethylacetamide
  • 4-ethoxyaniline

Uniqueness

2-(N-acetyl-4-ethoxyanilino)-N,N-diethylacetamide is unique due to the combination of its ethoxy and diethylacetamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specific reactivity patterns that make it valuable for various applications.

Properties

CAS No.

97555-47-0

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

2-(N-acetyl-4-ethoxyanilino)-N,N-diethylacetamide

InChI

InChI=1S/C16H24N2O3/c1-5-17(6-2)16(20)12-18(13(4)19)14-8-10-15(11-9-14)21-7-3/h8-11H,5-7,12H2,1-4H3

InChI Key

YZQPPHPSVMIMCX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN(C1=CC=C(C=C1)OCC)C(=O)C

Origin of Product

United States

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